

Technical Guide: Spectroscopic Data & Characterization of 1-(Methoxymethyl)-1H-indol-7-amine[1]

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Compound of Interest

Compound Name: 1-(Methoxymethyl)-1H-indol-7-amine

Cat. No.: B13165369

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CAS Registry Number: 1594470-67-3 Molecular Formula:

Molecular Weight: 176.22 g/mol IUPAC Name: 1-(methoxymethyl)indol-7-amine[1][2][3]

Introduction & Application Context

1-(Methoxymethyl)-1H-indol-7-amine is a specialized intermediate in medicinal chemistry.[1]

The presence of the Methoxymethyl (MOM) group at the

position serves as a robust protecting group that is stable under basic conditions but removable with mild acid, allowing for selective functionalization of the C7-amine.[2]

Primary Applications:

- Kinase Inhibitor Synthesis: The 7-aminoindole scaffold is a bioisostere for adenine in ATP-competitive inhibitors (e.g., JAK, Aurora kinase inhibitors).[1][2]
- Heterocyclic Library Construction: Used to generate 7-substituted indoles via Sandmeyer reactions or amide couplings before

-deprotection.[1]

Synthesis & Reaction Pathway[2][4][5][6][7][8][9][10][11]

The synthesis of this compound typically follows a high-fidelity two-step protocol starting from commercially available 7-nitroindole.[1] This pathway ensures regioselectivity and minimizes over-alkylation.[1]

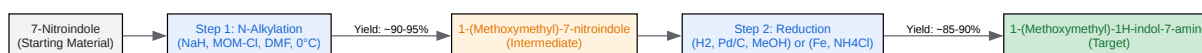
Core Synthesis Logic

- Protection:

-alkylation of 7-nitroindole with chloromethyl methyl ether (MOM-Cl) under basic conditions.

- Reduction: Chemoselective reduction of the nitro group to the primary amine using catalytic hydrogenation or iron-mediated reduction.[1]

Experimental Workflow Diagram



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Caption: Two-step synthetic pathway from 7-nitroindole to the target amine, highlighting key reagents.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from the structural integration of the 7-aminoindole core and the

-MOM protecting group.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][11][12]

NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by the distinct MOM group signals (two singlets) and the specific splitting pattern of the 7-substituted indole ring.[2]

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.25	Doublet (Hz)	1H	H-2	Indole C2 proton; deshielded by heteroatom.[1]
6.85	Triplet (Hz)	1H	H-5	Meta to amine; typical aromatic triplet.[1]
6.78	Doublet (Hz)	1H	H-4	Para to amine.[1]
6.45	Doublet (Hz)	1H	H-6	Ortho to amine; shielded by electron-donating .[1]
6.35	Doublet (Hz)	1H	H-3	Indole C3 proton; characteristic high-field aromatic.[1]
5.65	Singlet	2H	- -O	Diagnostic Signal: Methylene of MOM group.
5.10	Broad Singlet	2H		Exchangeable with ; shift varies with concentration.[2]
3.18	Singlet	3H	O-	Methoxy signal of MOM group. [1]

Interpretation:

- MOM Group: The singlet at ~5.65 ppm is the most critical quality control marker.^[1] If this signal appears as a doublet or multiplet, it indicates hydrolysis or hemiaminal impurity.^[2]
- Regiochemistry: The presence of three aromatic protons (H4, H5, H6) with specific -coupling constants (Hz) confirms substitution at the 7-position.^[2]

NMR Data (100 MHz, DMSO-

)

Chemical Shift (, ppm)	Assignment	Note
136.5	C-7a	Quaternary carbon (junction). [1]
134.2	C-7	Ipsso carbon attached to .
129.8	C-2	Indole C2.
126.1	C-3a	Quaternary carbon (junction). [1]
120.5	C-5	Aromatic CH.
112.3	C-4	Aromatic CH.
106.8	C-6	Aromatic CH (shielded by amine).[1]
101.5	C-3	Indole C3.[1]
78.2	- -O	MOM Methylene (Deshielded by N and O).[1]
55.4	O-	MOM Methoxy.[1]

B. Mass Spectrometry (MS)[2][11]

- Ionization Mode: ESI (+) (Electrospray Ionization)[2]

- Molecular Ion:

[1][2]

- Fragmentation Pattern:

- 177: Parent Ion

.^[2]

- 145: Loss of Methanol (), characteristic of MOM ethers under fragmentation conditions.^[2]
- 133: Loss of MOM group (reversion to 7-aminoindole core).

Quality Control & Handling Protocols

Purity Assessment (HPLC)^[2]^[11]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).^[1]^[2]
- Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).^[1]^[2]
- Detection: UV at 254 nm and 280 nm.^[1]
- Retention Time: The MOM-protected amine is more lipophilic than the bare 7-aminoindole.^[1]
Expect

shift to later elution compared to the deprotected precursor.

Stability & Storage^[1]

- Oxidation Sensitivity: The C7-amine is electron-rich and prone to oxidation (turning purple/black) upon air exposure.^[1]
- Acid Sensitivity: The MOM group is acid-labile.^[1] Avoid using acidic modifiers (TFA) in high concentrations during workup or storage.^[1]^[2]
- Protocol: Store under Argon/Nitrogen at -20°C.

References

- Sigma-Aldrich. (2024).^[1] Product Specification: **1-(methoxymethyl)-1H-indol-7-amine** (CAS 1594470-67-3).^[1]^[3] [Link](#)
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- Somei, M., et al. (2005).[2] "The synthesis, reactions, and spectra of 1-acetoxy-, 1-hydroxy-, and 1-methoxy-indoles." Tetrahedron Letters, 46, 2865.[2][5] (Methodology for N-alkoxy indole handling).
- BenchChem. (2025).[1] Technical Overview: 7-Aminoindole Derivatives Synthesis. [Link\[2\]](#)

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